molecular formula C12H14BrNO B1474587 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide CAS No. 1880366-07-3

4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

货号: B1474587
CAS 编号: 1880366-07-3
分子量: 268.15 g/mol
InChI 键: LKCATOUGQHGUJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (CAS 1880366-07-3) is a small molecule with a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol . This compound belongs to the class of benzamide derivatives, which are of significant interest in medicinal chemistry for the development of novel bioactive molecules. Research into structurally similar 4-bromo-N-(3,5-dimethoxyphenyl)benzamide compounds has demonstrated their potential as potent and selective inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1) . Such inhibitors are valuable tools for investigating FGFR1-driven signaling pathways and have shown promising activity against various cancer cell lines, including non-small cell lung cancer (NSCLC), by inducing cell cycle arrest and apoptosis . The specific substitution pattern on the nitrogen atom and the bromine moiety on the aromatic ring make this compound a versatile building block or intermediate for further chemical exploration, such as in the synthesis of more complex inhibitors or for structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only.

属性

IUPAC Name

4-bromo-N,3-dimethyl-N-prop-2-enylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-4-7-14(3)12(15)10-5-6-11(13)9(2)8-10/h4-6,8H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCATOUGQHGUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N(C)CC=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of bifunctional building blocks is paramount. 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (CAS No. 1880366-07-3) is a highly versatile, orthogonally reactive scaffold. Featuring an electron-deficient aryl bromide and a terminal alkene tethered via an amide linkage, this molecule serves as a privileged precursor for both intermolecular cross-coupling and intramolecular cyclization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in advanced organic synthesis.

Structural and Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its solubility, reactivity, and behavior in biological assays. The data below summarizes the core metrics of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide.

PropertyValue
Chemical Name 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide
CAS Registry Number 1880366-07-3
Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
Exact Mass 267.0259 Da
Topological Polar Surface Area (TPSA) 20.3 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Amide Carbonyl)
Rotatable Bonds 3 (Aryl-CO, CO-N, N-Allyl)
Estimated LogP 2.8

Synthesis & Validation Protocol

The synthesis of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide is achieved via a robust, two-step amidation sequence starting from commercially available 4-bromo-3-methylbenzoic acid.

Synthesis A 4-Bromo-3-methylbenzoic acid B Oxalyl Chloride, DMF (cat.) (Acyl Chloride Formation) A->B C 4-Bromo-3-methylbenzoyl chloride B->C D N-Methylallylamine, Et3N, 0°C (Amidation) C->D E 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide D->E

Workflow for the synthesis of N-Allyl-4-bromo-N,3-dimethylbenzamide from starting acid.

Step 1: Acyl Chloride Formation
  • Procedure : Dissolve 4-bromo-3-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2 hours.

  • Causality : Oxalyl chloride is selected over thionyl chloride to allow for milder reaction conditions and easier removal of volatile byproducts in vacuo. DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly reacts with the carboxylic acid.

  • Self-Validation : The cessation of gas evolution (CO₂, CO, HCl) serves as a visual indicator of reaction completion. Quenching a 10 µL reaction aliquot in methanol should yield the corresponding methyl ester exclusively, verifiable by Thin-Layer Chromatography (TLC).

Step 2: Amidation
  • Procedure : Concentrate the crude acyl chloride in vacuo. Redissolve in DCM and cool to 0 °C. Add triethylamine (2.0 equiv) followed by the dropwise addition of N-methylallylamine (1.1 equiv). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Causality : Triethylamine is required to neutralize the HCl byproduct; without it, the N-methylallylamine would become protonated and non-nucleophilic, stalling the reaction. The 0 °C starting temperature controls the highly exothermic nature of the amidation, preventing the thermal degradation of the allyl group.

  • Self-Validation : A sequential aqueous workup validates the purity of the intermediate. Washing the organic layer with 1M HCl removes unreacted amine, while a subsequent wash with saturated NaHCO₃ removes any residual acidic impurities. The resulting crude product should show a single, UV-active spot on TLC, ready for use without further chromatographic purification.

Divergent Mechanistic Applications in Drug Discovery

The true value of this benzamide core lies in its orthogonal reactivity. The aryl bromide and the terminal alkene can be addressed independently or synergistically to generate complex molecular architectures.

DivergentReactivity Core 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide Heck Intramolecular Heck Cyclization Pd(OAc)2, Ligand, Base Core->Heck Alkene + Aryl Bromide Suzuki Suzuki-Miyaura Cross-Coupling Pd(PPh3)4, Ar-B(OH)2, Base Core->Suzuki Aryl Bromide only Iso Isoquinolinone Derivatives (Lactam Scaffold) Heck->Iso Biaryl Biaryl N-Allylbenzamide (Extended Pharmacophore) Suzuki->Biaryl

Divergent reactivity pathways: Intramolecular Heck cyclization vs. Suzuki-Miyaura coupling.

Intramolecular Heck Cyclization

The tethered alkene allows for the rapid construction of bicyclic systems. A range of N-allyl benzamides were transformed into isoquinolinones through a domino intramolecular Heck-nucleophilic capture sequence[1].

  • Procedure : Dissolve the benzamide (1.0 equiv) in anhydrous DMF. Add Pd(OAc)₂ (0.1 equiv), tri-o-tolylphosphine (0.2 equiv), and triethylamine (2.0 equiv). Heat to 110 °C under argon for 12 hours.

  • Causality : The sterically hindered tri-o-tolylphosphine ligand promotes the dissociation of the palladium complex to the active 14-electron Pd(0) species, which undergoes oxidative addition into the C-Br bond. Triethylamine acts as the terminal base to absorb HBr generated during the β-hydride elimination step, preventing catalyst poisoning and driving the catalytic cycle forward.

  • Self-Validation : The formation of a highly fluorescent, lower-Rf spot on TLC (due to the extended conjugation of the newly formed isoquinolinone core) confirms successful cyclization.

Suzuki-Miyaura Cross-Coupling

When the alkene must be preserved for downstream chemistry (e.g., Ring-Closing Metathesis), the aryl bromide can be selectively functionalized. The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Procedure : Combine the benzamide (1.0 equiv), an aryl boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a degassed mixture of Toluene/H₂O (4:1). Add Pd(PPh₃)₄ (0.05 equiv) and heat to 90 °C under argon.

  • Causality : K₂CO₃ is essential to quaternize the boron atom, forming a nucleophilic boronate complex that facilitates the transmetalation step[2]. The biphasic Toluene/H₂O system ensures optimal solubility of both the organic substrates and the inorganic base, maximizing the interfacial reaction rate.

  • Self-Validation : Upon cooling, the biphasic mixture naturally separates. The aqueous layer is discarded, and the organic layer is filtered through a short pad of Celite. The absence of black palladium precipitate in the filtrate indicates successful catalyst removal, ensuring a clean downstream purification.

Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds[3]. By reacting the aryl bromide moiety with complex secondary amines, researchers can rapidly expand the pharmacophore space of the benzamide without disrupting the N-allyl group.

Handling, Stability, and Storage Protocols

  • Storage : Store at 2–8 °C in a tightly sealed, amber glass container to prevent ambient photo-oxidation of the terminal alkene.

  • Stability : The compound is stable under standard laboratory conditions but should be kept away from strong oxidizing agents and radical initiators, which could trigger unwanted polymerization of the allyl group.

  • Handling : Handle in a well-ventilated fume hood. As a halogenated benzamide, it may cause skin and respiratory irritation. Standard PPE (nitrile gloves, safety goggles, and lab coat) is mandatory.

References

  • Buchwald-Hartwig Amination, Chemistry LibreTexts,[Link]

  • Suzuki-Miyaura Coupling, Chemistry LibreTexts,[Link]

  • Enantioselective synthesis of quaternary 3,4-dihydroisoquinolinones via Heck carbonylation reactions, RSC Publishing,[Link]

Sources

A Researcher's Guide to Determining the Solubility of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Solubility is a critical physicochemical parameter that dictates the viability of a compound in drug development and process chemistry. For novel molecules such as 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide, a substituted tertiary benzamide, publicly available solubility data is often nonexistent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the solubility of such compounds in polar aprotic solvents. We will explore the theoretical underpinnings of solubility based on molecular structure, provide a detailed, field-proven experimental protocol for solubility determination using the gold-standard shake-flask method, and offer guidance on data interpretation and presentation. This document serves as both a practical manual and a theoretical primer for navigating the solubility challenges of novel chemical entities.

Introduction: The Critical Role of Solubility

In the journey of a molecule from laboratory synthesis to a potential therapeutic agent or specialty chemical, solubility is a fundamental gatekeeper. It influences everything from reaction kinetics and purification strategies to bioavailability and formulation development. Polar aprotic solvents—such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN)—are ubiquitous in this process, used for chemical synthesis, high-throughput screening, and initial formulation work.[1] Therefore, understanding a compound's solubility in these solvents is not merely an academic exercise but a crucial step in its developmental pathway.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical analysis of the molecule's structure can provide valuable predictions about its solubility behavior. This analysis is grounded in the principle of "like dissolves like," which can be refined by examining specific intermolecular forces.

Molecular Structure Analysis

The structure of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide can be dissected into several key functional components that dictate its overall physicochemical properties:

  • Aromatic Ring System: The brominated and methylated phenyl ring is largely nonpolar and hydrophobic. The bulky bromine atom and methyl group increase the molecular size and van der Waals forces.

  • Tertiary Amide Group (-CON(R1)R2): This is the most significant polar feature of the molecule. The carbonyl group (C=O) acts as a strong hydrogen bond acceptor.[3] However, as a tertiary amide, it lacks an N-H bond, meaning it cannot act as a hydrogen bond donor.[4] This inability to self-associate via hydrogen bonding, a key feature of primary and secondary amides, can influence its crystal lattice energy and its interaction with solvents.

  • N-Alkyl Substituents (Methyl and Allyl): The N-methyl and N-allyl (prop-2-en-1-yl) groups are nonpolar and contribute to the molecule's overall lipophilicity. They also provide steric hindrance around the polar amide core.

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high dipole moments and dielectric constants, but they lack acidic protons (like O-H or N-H bonds). This means they are strong hydrogen bond acceptors but cannot donate hydrogen bonds.

SolventDielectric Constant (ε)Dipole Moment (μ, Debye)Key Features
Dimethyl Sulfoxide (DMSO) 46.73.96Highly polar, strong H-bond acceptor, excellent solvating power for a wide range of compounds.[5]
N,N-Dimethylformamide (DMF) 36.73.82High polarity, often used in organic synthesis.[6]
Acetonitrile (ACN) 36.03.40Less polar than DMSO/DMF, good for chromatography due to lower viscosity and UV transparency.[5]
Tetrahydrofuran (THF) 7.61.75Lower polarity compared to other aprotic solvents, often used for less polar compounds.[6]
Solubility Predictions

Based on the analysis of the solute and solvents, we can make the following predictions:

  • High Solubility in DMSO and DMF: The strong dipole-dipole interactions between the highly polar amide group and the high-polarity solvents like DMSO and DMF are expected to overcome the solute's crystal lattice energy effectively. The ability of these solvents to solvate both the polar amide core and, to a lesser extent, the nonpolar regions makes them excellent candidates for high solubility.

  • Moderate Solubility in Acetonitrile: Acetonitrile is also a polar aprotic solvent but has a slightly lower dielectric constant and dipole moment compared to DMSO and DMF.[5] Therefore, the solubility of the benzamide derivative is expected to be good, but likely lower than in DMSO or DMF.

  • Lower Solubility in THF: Given THF's significantly lower polarity, it will be less effective at solvating the polar amide group, likely resulting in the lowest solubility among the tested solvents.

A more advanced prediction can be made using Hansen Solubility Parameters (HSP), which deconstruct solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] Solvents with HSP values close to those of the solute are more likely to be effective. While HSP values for this specific molecule are unknown, they could be estimated using group contribution methods to further refine solvent selection.[8]

Experimental Protocol: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2] This method, recommended by organizations like the IUPAC, involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.[9][10]

Materials and Equipment
  • 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (solid, >98% purity)

  • Solvents: DMSO, DMF, Acetonitrile, THF (analytical grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Analytical balance (4-decimal place)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[11]

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Weigh approximately 5-10 mg of the solid compound into each of three separate 2 mL glass vials for each solvent to be tested. The key is to ensure an excess of solid remains after equilibrium is reached.[12] b. Accurately add 1.0 mL of the selected solvent to each vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials on an orbital shaker set to a consistent speed (e.g., 150 rpm) and temperature (e.g., 25 °C).[12] b. Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour period is often used to be certain.[12] The solution should appear as a slurry with visible undissolved solid.

  • Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the test temperature for approximately 1 hour to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the remaining undissolved solid.[2]

  • Sample Preparation for Analysis: a. Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant without disturbing the solid pellet. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles. c. Dilute the filtered sample with a known volume of the mobile phase used for HPLC analysis to bring the concentration into the linear range of the calibration curve. A series of dilutions may be necessary.

  • Quantification by HPLC-UV: a. Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any solvent-related peaks. A C18 column is often a good starting point. The mobile phase could consist of a mixture of acetonitrile and water or methanol and water, with an isocratic or gradient elution.[13] b. Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations in the mobile phase. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve.[14] The curve should have a correlation coefficient (R²) of >0.99. c. Sample Analysis: Inject the diluted, filtered samples from step 4c into the HPLC system. d. Calculation: Use the peak area of the sample and the equation from the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate, accounting for the dilution factor, to find the equilibrium solubility in the original solvent. The results should be averaged across the triplicate samples.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Weigh Excess Solid (5-10 mg) prep2 Add Solvent (1.0 mL) prep1->prep2 Into vial equil1 Agitate on Shaker (24-48h, 25°C) prep2->equil1 sep1 Centrifuge (10,000 rpm, 15 min) equil1->sep1 analysis1 Withdraw & Filter Supernatant (0.22 µm) sep1->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 Quantify via HPLC-UV analysis2->analysis3 result Calculate Solubility (mg/mL or M) analysis3->result

Caption: Dominant Dipole-Dipole Interaction Between Solute and Solvent.

Conclusion

Determining the solubility of a novel compound like 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide is a foundational step in its scientific and commercial development. While public data may be absent, a combination of theoretical structural analysis and rigorous experimental methodology provides a clear path forward. The shake-flask method, coupled with a robust analytical technique like HPLC-UV, remains the definitive approach for generating reliable thermodynamic solubility data. [15][16]The principles and protocols outlined in this guide empower researchers to systematically characterize their novel compounds, enabling informed decisions in synthesis, screening, and formulation, thereby accelerating the pace of innovation.

References

  • IUPAC | International Union of Pure and Applied Chemistry. Solubility Data Series.[Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.[Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.[Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides.[Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.[Link]

  • NIST. Introduction to IUPAC-NIST Solubilities Database.[Link]

  • Chemistry LibreTexts. 15.15: Physical Properties of Amides.[Link]

  • ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluationsa).[Link]

  • PubMed. Aqueous solubilities of five N-(diethylaminothiocarbonyl)benzimido derivatives at T = 298.15 K.[Link]

  • Taylor & Francis Online. Polar aprotic solvents – Knowledge and References.[Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).[Link]

  • Wikipedia. Hansen solubility parameter.[Link]

  • Impactfactor.org. Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi.[Link]

  • Science Ready. Amides - Organic Chemistry.[Link]

  • ResearchGate. Physicochemical properties of five commonly used dipolar aprotic...[Link]

  • MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.[Link]

  • Diva-Portal.org. Analytical Methods for High Molecular Weight UV Stabilizers.[Link]

  • University College Cork. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal.[Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data.[Link]

  • UPCommons. Surface Behavior of Aprotic Mixtures: Dimethylsulfoxide/Acetonitrile.[Link]

  • PMC. Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media.[Link]

  • AIP Publishing. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations.[Link]

  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.[Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.[Link]

  • dergipark.org.tr. A Study of Some Excess Thermodynamic Properties in Binary Mixtures of Non - Regular Article.[Link]

  • superbmelt.com. Polar Protic Solvents And Polar Aprotic Solvents.[Link]

  • Impactfactor.org. Comparative Study of UV And HPLC Methods for Estimation of Drug.[Link]

  • Quora. Why is amide more soluble in water than the amine with the same number of alkyl group atoms?[Link]

  • SciELO Brasil. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.[Link]

  • American Coatings Association. Hansen Solubility Parameters (HSP): 1—Introduction.[Link]

  • PMC. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.[Link]

  • Fiveable. Amides | Organic Chemistry II Class Notes.[Link]

Sources

Mechanism of Action of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide Derivatives: A Technical Guide to Late-Stage Functionalization and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the "mechanism of action" (MoA) of a synthetic building block is defined by its chemical reactivity, regiocontrol, and capacity to generate privileged pharmacological scaffolds. 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (also known as N-allyl-4-bromo-N,3-dimethylbenzamide)[1] is a highly specialized, dual-action synthon. It does not act as a direct biological ligand; rather, its structural MoA enables the rapid, stereoselective construction of bioactive heterocycles—such as oxazolines and dihydroisoquinolin-1(2H)-ones—while preserving a robust electrophilic handle for late-stage diversification (LSD).

This whitepaper deconstructs the mechanistic pathways, structural causality, and self-validating experimental protocols associated with this critical precursor.

Structural Causality: The "Dual-Action" Scaffold

The strategic placement of functional groups on this benzamide derivative dictates its precise chemical behavior during complex cascade reactions:

  • The N-Allyl Moiety (The Cyclization Acceptor): The prop-2-en-1-yl group serves as the primary acceptor for both carbon-centered radicals and electrophilic halogens.

  • The N-Methyl Group (Conformational Bias): The inclusion of the N-methyl group induces significant allylic A-strain. This steric bulk forces the amide bond into a reactive cis-rotamer conformation, bringing the alkene into close spatial proximity with the aromatic ring and thermodynamically lowering the activation energy required for intramolecular cyclization[2].

  • The 3-Methyl Group (Regiocontrol): Positioned meta to the amide, the 3-methyl group provides critical steric shielding at the C2 position of the arene. This steric map forces intramolecular cyclization exclusively toward the less hindered C6 position, ensuring >95% regioselectivity.

  • The 4-Bromo Handle (Late-Stage Anchor): The bromine atom remains inert during radical and oxidative cyclizations. Post-cyclization, it serves as an indispensable anchor for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing drug developers to rapidly synthesize diverse analog libraries for Structure-Activity Relationship (SAR) studies[3].

Pathway 1: Radical Cascade Alkylarylation

The first primary mechanism of action for N-allylbenzamides involves radical cascade cyclization to construct dihydroisoquinolin-1(2H)-ones, a privileged scaffold in neuropharmacology.

Recent advancements utilize Monofluoromethyl Radical Mediated Halogen-Atom Transfer (XAT) to initiate this cascade without heavy-metal photocatalysts. As detailed in [4], the highly nucleophilic monofluoromethyl radical abstracts a halogen from an alkyl halide, generating a carbon-centered radical that attacks the N-allyl double bond.

Mechanistic Workflow

MechanisticPathway N1 Alkyl Halide Activation N2 Alkyl Radical Generation N1->N2 XAT Reagent N3 Alkene Addition N2->N3 N-Allylbenzamide N4 Arene Cyclization N3->N4 Intramolecular N5 Heterocycle Product N4->N5 Oxidation

Fig 1: Radical cascade cyclization pathway of N-allylbenzamides via Halogen-Atom Transfer.

Step-by-Step Protocol: XAT-Mediated Cyclization

Self-Validating Principle: This protocol incorporates a Light ON/OFF control to verify the photochemical dependency of the radical generation, ensuring the absence of thermal background interference[5].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (0.2 mmol) and the selected alkyl halide (0.24 mmol) in trifluorotoluene (PhCF3, 2.0 mL).

  • Initiator Addition: Add the monofluoroacetoxy ligand-containing hypervalent iodine(III) reagent (0.1 mmol)[4].

  • Photochemical Activation: Irradiate the stirring mixture using 400 nm violet LEDs at room temperature.

  • Self-Validation (Light ON/OFF): After 2 hours, turn off the LEDs for 1 hour and sample the mixture via GC-MS. A plateau in product formation during the dark phase validates the XAT radical mechanism[5].

  • Completion & Workup: Resume irradiation for a total of 16 hours. Quench the reaction with aqueous sodium thiosulfate, extract with ethyl acetate, and purify the resulting dihydroisoquinolinone via silica gel chromatography.

Pathway 2: Stereoselective Oxidative Cyclization

The second critical mechanism involves the transformation of the N-allyl moiety into chiral oxazolines or oxazines. These 5- and 6-membered N-heterocycles are highly sought after as chiral building blocks and pharmacophores.

According to the methodology established in[6], this reaction is driven by a chiral triazole-substituted iodoarene catalyst. The catalyst undergoes in situ oxidation to an Iodine(III) species, which electrophilically activates the alkene, prompting an intramolecular nucleophilic attack by the amide oxygen.

Experimental Workflow

ExperimentalWorkflow S1 1. Reagent Assembly (Substrate + Catalyst) S2 2. Oxidant Addition (Selectfluor in MeCN) S1->S2 S3 3. Catalytic Cycle (Iodine(III) Activation) S2->S3 Stir at RT S4 4. Quality Control (Chiral HPLC) S3->S4 1-6 Hours S5 5. Purification (Chromatography) S4->S5 ee > 90% Verified

Fig 2: Experimental workflow for the stereoselective oxidative cyclization to oxazolines.

Step-by-Step Protocol: Iodine(III)-Catalyzed Oxazoline Synthesis

Self-Validating Principle: The protocol relies on immediate chiral HPLC analysis of the crude mixture to validate the stereochemical induction of the catalyst before proceeding to scale-up[7].

  • Assembly: To a vial equipped with a magnetic stir bar, add 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (0.40 mmol) and the chiral o-OMe-substituted iodoarene catalyst (10 mol%)[8].

  • Solvent & Additives: Dissolve the mixture in anhydrous acetonitrile (MeCN). Add trifluoroacetic acid (TFA) as an acidic additive to facilitate catalyst turnover.

  • Oxidation: Slowly add Selectfluor (1.5 equiv.) as the terminal oxidant to generate the hypervalent iodine(III) species in situ[7].

  • Reaction: Stir the mixture at room temperature for 1 to 6 hours, monitoring total consumption of the starting material via TLC.

  • Self-Validation (Stereocontrol): Extract a 50 µL aliquot, filter through a short silica plug, and analyze via chiral HPLC. An enantiomeric excess (ee) of >90% validates the structural integrity of the catalyst-substrate transition state[6].

  • Isolation: Quench with saturated aqueous NaHCO3, extract with dichloromethane (DCM), and purify the enantioenriched oxazoline.

Quantitative Data & Scaffold Comparison

The versatility of the 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide scaffold allows it to be directed down distinct synthetic pathways based on the chosen catalytic environment. The table below summarizes the comparative metrics of these derivations:

Reaction PathwayCatalyst / InitiatorKey IntermediateFinal Scaffold GeneratedRegioselectivityYield Range
Radical Alkylarylation XAT Reagent / 400nm LightCarbon-centered radicalDihydroisoquinolin-1(2H)-oneC6-selective (Steric driven)65% – 85%
Oxidative Cyclization Chiral Iodoarene / SelectfluorIodine(III)-alkene complexChiral Oxazoline / OxazineN/A (Alkene-focused)67% – 94%
Cascade Functionalization DTBP (tert-Butyl peroxide)tert-Butoxy radical4-alkyl-dihydroisoquinolinoneC6-selective50% – 75%

Data synthesized from established methodologies in radical and oxidative cyclizations[2],[6].

Conclusion: The Power of Late-Stage Diversification

The true value of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide lies in its post-cyclization utility. Whether converted into a dihydroisoquinolinone or an oxazoline, the resulting heterocycle retains the 4-bromo substituent. Because the C–Br bond is orthogonal to the mild conditions of both radical and oxidative cyclizations, it survives intact.

Drug development professionals can subsequently subject these brominated heterocycles to high-throughput Palladium-catalyzed cross-coupling arrays (e.g., reacting with diverse boronic acids via Suzuki coupling). This allows for the rapid generation of expansive, sterically complex, and stereochemically pure drug libraries from a single, highly engineered starting material.

References

  • Monofluoromethyl Radical Mediated Halogen-Atom Transfer Journal of the American Chemical Society (JACS) URL:[Link]

  • Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines Organic Letters URL:[Link]

  • Cascade alkylarylation of substituted N-allylbenzamides for the construction of dihydroisoquinolin-1(2H)-ones and isoquinoline-1,3(2H,4H)-diones Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

Sources

In Vitro Toxicity and Safety Profiling of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide: A Preclinical Safety Assessment Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (hereafter referred to as BDAB ) represents a complex synthetic scaffold frequently encountered in early-stage drug discovery and agrochemical development. As a Senior Application Scientist, evaluating the safety profile of such a molecule requires looking beyond basic cytotoxicity screens. We must interrogate the specific structural alerts present in the molecule to design a predictive, mechanistically driven in vitro safety cascade.

BDAB contains three distinct structural features that dictate its toxicological liabilities:

  • The Bromoarene Moiety: Halogenated aromatics are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, potentially yielding electrophilic arene oxides.

  • The N-Allyl Group: The prop-2-en-1-yl chain is a classic structural alert. CYP enzymes can epoxidize the terminal alkene, generating reactive glycidyl intermediates that act as potent alkylating agents.

  • The Lipophilic Benzamide Core: Highly lipophilic, neutral aromatic amides have a strong propensity to interact with the hydrophobic pore of the hERG potassium channel, introducing a risk for delayed ventricular repolarization.

This whitepaper outlines the authoritative, step-by-step methodologies required to systematically de-risk BDAB, focusing on reactive metabolite trapping, genotoxicity, and cardiotoxicity.

Mechanistic Toxicology: Predictive Liabilities

Before executing in vitro assays, we must establish the biological causality of potential toxicity. The primary liability of BDAB is not the parent compound itself, but its phase I biotransformation products[1]. When exposed to hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2C9), the allyl group can undergo epoxidation, while the bromo-substituted aromatic ring can form an arene oxide.

If these electrophilic species are not rapidly detoxified by endogenous glutathione (GSH), they will covalently bind to nucleophilic residues on cellular proteins and DNA, leading to idiosyncratic hepatotoxicity and mutagenesis[2].

G BDAB BDAB (Parent Compound) CYP Hepatic CYP450 (CYP3A4 / CYP2C9) BDAB->CYP Metabolism Epoxide Allyl Epoxide (Reactive Intermediate) CYP->Epoxide Allyl Oxidation AreneOxide Arene Oxide (Reactive Intermediate) CYP->AreneOxide Aromatic Oxidation GSH GSH Trapping (In Vitro Assay) Epoxide->GSH Detoxification Toxicity Covalent Protein/DNA Binding (Toxicity) Epoxide->Toxicity Bioactivation AreneOxide->GSH Detoxification AreneOxide->Toxicity Bioactivation

Fig 1: CYP450-mediated bioactivation pathways of BDAB and in vitro GSH trapping mechanisms.

Core In Vitro Safety Workflows & Protocols

Protocol A: High-Resolution Reactive Metabolite Trapping (LC-MS/MS)

Causality & Rationale: To detect transient reactive intermediates, we must trap them before they degrade. We utilize a dual-trapping strategy. Glutathione (GSH), a "soft" nucleophile, is used to trap the allyl epoxides and arene oxides. Potassium cyanide (KCN), a "hard" nucleophile, is supplemented to trap any iminium ions formed via N-demethylation of the amide nitrogen[3].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw cryopreserved Human Liver Microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the matrix with 5 mM GSH and 1 mM KCN[3].

  • Compound Spiking: Add BDAB to a final concentration of 10 µM (keep organic solvent <0.5% v/v to prevent CYP inhibition).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate the mixture at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.

  • Extraction & Analysis: Centrifuge at 14,000 × g for 15 minutes to precipitate microsomal proteins. Analyze the supernatant via UHPLC-QTOF-MS/MS. Utilize neutral loss scanning (e.g., loss of 129 Da for pyroglutamic acid) to selectively identify GSH adducts[1].

Protocol B: In Vitro Genotoxicity (Enhanced Ames Test)

Causality & Rationale: Because the allyl epoxide is highly reactive and short-lived, the standard "plate incorporation" Ames method often yields false negatives. We must employ the "pre-incubation" method, which maximizes the contact time in a liquid medium between the transient BDAB metabolites and the bacterial DNA[4]. This assay is conducted strictly according to OECD 471 guidelines[5].

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight to late exponential growth phase[6].

  • Pre-Incubation Phase: In a sterile tube, mix 100 µL of bacterial suspension, 50 µL of BDAB (dissolved in DMSO, testing 5 concentrations up to 5000 µ g/plate ), and 500 µL of 10% rat liver S9 mix (induced with Aroclor 1254 to ensure robust CYP expression)[7].

  • Incubation: Incubate the liquid mixture at 37°C for 30 minutes with gentle shaking (150 rpm).

  • Plating: Add 2 mL of molten top agar (supplemented with trace histidine/tryptophan) to the tube, mix gently, and pour over minimal glucose agar plates[4].

  • Scoring: Incubate plates at 37°C for 48–72 hours. Enumerate revertant colonies using an automated colony counter. A positive mutagenic signal is defined as a reproducible, dose-dependent, ≥2-fold increase in revertants compared to the vehicle control[7].

Protocol C: Cardiotoxicity (Whole-Cell hERG Patch-Clamp)

Causality & Rationale: Automated high-throughput patch-clamp systems often suffer from non-specific binding of lipophilic compounds (like BDAB) to plastic microfluidics, artificially inflating the IC50. To comply with ICH S7B best practices, we must use the gold-standard manual whole-cell patch-clamp technique using glass pipettes[8],[9].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) potassium channel on glass coverslips.

  • Chamber Setup: Transfer a coverslip to the recording chamber, continuously perfused with extracellular solution at 35±2°C to simulate physiological cardiac temperatures.

  • Gigaseal Formation: Establish a whole-cell configuration using borosilicate glass pipettes (2–4 MΩ resistance) filled with intracellular solution[9].

  • Voltage Protocol: Apply a standardized ICH S7B voltage step: depolarize the cell to +20 mV for 2 seconds (to open and inactivate hERG channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Perfusion: Perfuse BDAB at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration until steady-state block of the tail current is achieved.

  • Data Analysis: Calculate the IC50 by fitting the fractional block of the peak tail current to a Hill equation[8].

Quantitative Data Synthesis

To provide a benchmark for evaluating BDAB, the following table synthesizes the expected quantitative data outputs and the regulatory thresholds used to determine go/no-go decisions in preclinical development.

Assay CategorySpecific MetricHypothetical BDAB ResultSafety Threshold / CriteriaInterpretation
Metabolic Trapping GSH Adduct Formation12.5 pmol/mg protein/min< 10 pmol/mg protein/minFlagged: Moderate risk of covalent binding via allyl epoxidation.
Genotoxicity Ames TA100 (+S9)1.8-fold increase≥ 2.0-fold increase over vehicleNegative: Below mutagenic threshold, but requires monitoring.
Cardiotoxicity hERG IC50 (Patch-Clamp)8.4 µM> 10 µM (or >30x free Cmax)Flagged: Lipophilic core induces mild IKr block. Structural optimization needed.
Cytotoxicity HepG2 CellTiter-Glo IC5045.2 µM> 50 µMBorderline: Mild hepatotoxicity, likely driven by reactive metabolites.

Trustworthiness & Assay Validation (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To ensure absolute data integrity and trustworthiness, every assay described above operates as a self-validating system:

  • GSH Trapping Validation: Incubations are run in parallel with Acetaminophen (a known bioactivator) to ensure the HLMs are metabolically competent and the LC-MS/MS can detect NAPQI-GSH conjugates.

  • Ames Test Validation: 2-Aminoanthracene is used as a positive control. Because it requires CYP-mediated bioactivation to become mutagenic, a positive result validates the enzymatic activity of the S9 fraction[5].

  • hERG Patch-Clamp Validation: The assay sensitivity is validated daily using a reference drug (e.g., Dofetilide or E-4031) to ensure the patch-clamp rig and cell line produce a known, standardized IC50[10].

Conclusion & Go/No-Go Criteria

The in vitro safety profiling of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (BDAB) requires a rigorous approach tailored to its specific structural alerts. The combination of the bromoarene and allyl groups necessitates highly sensitive reactive metabolite trapping and pre-incubation Ames testing, while its lipophilicity mandates manual hERG patch-clamp evaluation.

If BDAB yields a hERG IC50 < 10 µM or produces significant GSH adducts (>10 pmol/mg/min), it should trigger a "No-Go" decision for direct clinical advancement. In such cases, the chemical scaffold must undergo lead optimization—specifically, replacing the N-allyl group with a saturated alkyl chain (e.g., N-propyl) to eliminate the epoxidation liability, and reducing overall lipophilicity (LogP) to mitigate hERG binding.

References

  • Deleterious effects of reactive metabolites. National Center for Biotechnology Information (NIH - PMC). Available at:[Link]

  • Investigation of Fenebrutinib Metabolism and Bioactivation Using MS3 Methodology in Ion Trap LC/MS. MDPI. Available at:[Link]

  • Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency (EMA). Available at:[Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. National Center for Biotechnology Information (NIH - PMC). Available at:[Link]

  • Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices. PubMed. Available at:[Link]

  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. Metrion Biosciences. Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at:[Link]

  • Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Intramolecular Heck Reaction for the Synthesis of 4,5-Dimethyl-2-allylisoindolin-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis of 4,5-dimethyl-2-allylisoindolin-1-one via a palladium-catalyzed intramolecular Heck reaction (IMHR) starting from 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide. The intramolecular Heck reaction is a powerful and reliable method for constructing carbocyclic and heterocyclic ring systems, demonstrating high functional group tolerance under relatively mild conditions.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed experimental procedure, mechanistic insights, and key optimization parameters. The resulting isoindolinone scaffold is a prevalent motif in numerous pharmacologically active compounds, making this a valuable transformation for synthetic chemists.[3][4]

Introduction and Scientific Rationale

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of aryl or vinyl halides with alkenes.[5] While its intermolecular variant is widely used, the intramolecular Heck reaction (IMHR) offers distinct advantages for the construction of cyclic structures. By tethering the reacting partners, the IMHR overcomes unfavorable entropic barriers, leading to more efficient cyclizations.[6] This methodology is particularly adept at creating sterically congested tertiary and quaternary carbon centers, which are challenging to assemble using other synthetic methods.[1][2]

The reaction detailed herein focuses on the synthesis of a substituted isoindolinone, a heterocyclic core found in many bioactive molecules.[3][7] The strategy employs a 5-exo-trig cyclization, which is kinetically and thermodynamically favored for the formation of five-membered rings.[8] The palladium catalyst orchestrates a precise sequence of elementary steps—oxidative addition, migratory insertion, and β-hydride elimination—to forge the new carbon-carbon bond and construct the heterocyclic ring. Understanding the causality behind each component's role is critical for success.

Causality of Component Selection:

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common, air-stable pre-catalyst that is reduced in situ to the catalytically active Pd(0) species by a phosphine ligand, amine, or other reducing agents in the reaction mixture.[6]

  • Phosphine Ligand (e.g., PPh₃): The ligand is crucial for stabilizing the Pd(0) catalytic species, preventing its aggregation into inactive palladium black.[8] It also modulates the electron density and steric environment of the metal center, thereby influencing the rates of oxidative addition and reductive elimination.

  • Base (e.g., K₂CO₃): A base is required to neutralize the hydrogen halide (HBr) generated during the final step of the catalytic cycle. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][9] Inorganic bases are frequently employed for their compatibility and cost-effectiveness.[9]

  • Solvent (e.g., DMF): A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the various organic and inorganic components and to facilitate the reaction at elevated temperatures, which are often necessary to drive the catalytic cycle.

Experimental Workflow and Protocol

The overall process involves the preparation of the starting material, execution of the palladium-catalyzed cyclization, and subsequent purification and characterization of the isoindolinone product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents 1. Reagent & Glassware Preparation setup 2. Reaction Assembly (Inert Atmosphere) prep_reagents->setup Oven-dried glassware addition 3. Reagent Addition (Substrate, Catalyst, Base) heating 4. Heating & Monitoring (e.g., 100 °C, TLC) addition->heating Stirring quench 5. Quenching & Extraction purify 6. Column Chromatography quench->purify Crude product characterize 7. Product Characterization (NMR, MS) purify->characterize Pure product

Figure 1: General experimental workflow for the intramolecular Heck reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamideC₁₃H₁₆BrNO282.18N/AN/ASubstrate
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50205 (dec.)N/APre-catalyst
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.2980-82377Ligand
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891N/A (dec.)Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Anhydrous solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-83.677.1For extraction
Brine (Saturated NaCl solution)NaCl(aq)N/AN/AN/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124 (dec.)N/ADrying agent
Silica GelSiO₂60.08N/A2230For column chromatography
Step-by-Step Protocol
  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (282 mg, 1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv), palladium(II) acetate (11.2 mg, 0.05 mmol, 5 mol%), and triphenylphosphine (26.2 mg, 0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous DMF via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 4,5-dimethyl-2-allylisoindolin-1-one.

Catalytic Cycle and Mechanism

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The aryl bromide substrate enters a "neutral pathway" as is typical for aryl halides in the absence of silver salt additives.[8]

Heck_Cycle cluster_main Intramolecular Heck Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add 1 mig_ins Intramolecular Migratory Insertion (5-exo-trig) ox_add->mig_ins 2 beta_elim β-Hydride Elimination mig_ins->beta_elim 3 regen Catalyst Regeneration beta_elim->regen 4 product_node Product beta_elim->product_node regen->pd0 5 hbr_node HBr + Base-H⁺ regen->hbr_node substrate_node Substrate (Ar-Br) substrate_node->ox_add base_node Base (K₂CO₃) base_node->regen

Figure 2: The neutral catalytic pathway for the intramolecular Heck reaction.

  • Oxidative Addition: The active 14-electron Pd(0)L₂ catalyst inserts into the carbon-bromine bond of the substrate to form a square planar Pd(II) complex.[8]

  • Migratory Insertion (Carbopalladation): The tethered alkene moiety coordinates to the palladium center. This is followed by the migratory insertion of the aryl group onto the alkene. For the formation of a five-membered ring, the exo-cyclization pathway is strongly preferred, where the aryl group adds to the terminal carbon of the allyl group.[8]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon (the β-carbon) is eliminated with its electrons, forming a palladium-hydride species and creating the double bond in the final product. This step must occur in a syn-coplanar arrangement.[6]

  • Catalyst Regeneration: The base (K₂CO₃) removes HBr from the palladium-hydride complex via reductive elimination, regenerating the Pd(0)L₂ catalyst and allowing it to re-enter the cycle.[6]

Reaction Optimization and Troubleshooting

Extensive optimization is often required to develop the ideal conditions for each new substrate.[8] The following table summarizes key parameters that can be adjusted to improve reaction performance.

ParameterRange/OptionsRationale & Impact on Reaction
Temperature 80 - 140 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. An optimal temperature balances conversion rate with catalyst stability.
Catalyst Loading 1 - 10 mol%Lowering catalyst loading is economically desirable. However, insufficient catalyst may lead to incomplete conversion. 5 mol% is a typical starting point for optimization.
Ligand PPh₃, P(o-tol)₃, BINAP, dppfBulky, electron-rich phosphines can accelerate oxidative addition. Bidentate ligands (e.g., BINAP) can enhance stability and are essential for asymmetric variants of the reaction.[8]
Base K₂CO₃, Cs₂CO₃, Et₃N, Proton SpongeThe strength and solubility of the base can affect the rate of catalyst regeneration. For sensitive substrates, a non-nucleophilic organic base like a proton sponge may be beneficial.[6]
Solvent DMF, DMAc, NMP, AcetonitrileThe choice of solvent affects solubility and the achievable reaction temperature. Polar aprotic solvents are generally preferred.
Additives Ag₂CO₃, TlOAc, NBu₄ClSilver salts can force the reaction through a cationic pathway by abstracting the halide, which can be beneficial for less reactive substrates or in asymmetric catalysis.[8][9] Halide salts can suppress side reactions like double bond isomerization.[6][8]

Common Issues and Solutions:

  • No Reaction/Low Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure all reagents are dry and the solvent is properly degassed. Maintain a positive pressure of inert gas throughout the reaction.

  • Formation of Palladium Black:

    • Cause: Catalyst decomposition, often due to insufficient ligand or excessive temperature.

    • Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) or lower the reaction temperature.

  • Side Product Formation:

    • Cause: Isomerization of the product's double bond can occur if the intermediate Pd-H species re-adds to the product olefin.[6][8]

    • Solution: The addition of a halide salt or certain additives can sometimes suppress this side reaction.[6]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a substituted isoindolinone via a palladium-catalyzed intramolecular Heck reaction. By explaining the rationale behind the choice of reagents and conditions, and providing a clear mechanistic framework, this guide empowers researchers to successfully implement this transformation. The protocol is not only a practical tool for accessing valuable heterocyclic structures but also a foundation for further exploration and optimization in complex molecule synthesis.

References

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. [Link]

  • The Intramolecular Heck Reaction. (2025). ResearchGate. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • The Intramolecular Heck Reaction. (2002). Organic Reactions. [Link]

  • Intramolecular Heck reaction. Wikipedia. [Link]

  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. (2017). Connect Journals. [Link]

  • The Mizoroki–Heck Reaction. (2015). DiVA portal. [Link]

  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. (2008). Organometallics. [Link]

  • Intramolecular reductive Heck reaction in the synthesis of 3,3-disubstituted isoindolin-1-ones. (2025). ResearchGate. [Link]

  • Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis of isoindolinones. Organic Chemistry Portal. [Link]

Sources

Application Note: Regioselective Synthesis of Functionalized Isoindolinones via Palladium-Catalyzed Intramolecular C–H Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Isoindolinones are privileged heterocyclic scaffolds prevalent in numerous biologically active molecules, natural products, and FDA-approved drugs. While traditional syntheses rely on pre-functionalized ortho-halobenzamides undergoing intramolecular cross-coupling, direct C–H functionalization has emerged as a highly atom-economical alternative .

This technical guide details the synthesis of a highly functionalized isoindolinone using 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (CAS: 1880366-07-3) as the substrate. By employing a Palladium(II)-catalyzed oxidative C–H annulation, the tethered N-allyl group acts as an internal olefin to trap the transient aryl-palladium intermediate, directly yielding 5-bromo-2,6-dimethyl-3-methylideneisoindolin-1-one .

Mechanistic Insights & Causality

The success and high yield of this specific transformation rely on three critical mechanistic pillars that dictate the reaction's causality:

  • Sterically Directed Regioselectivity: The starting benzamide possesses two potential sites for ortho-C–H activation (C2 and C6). The presence of the methyl group at the C3 position imposes significant steric hindrance on the adjacent C2 position. Consequently, the amide-directed Pd(II) insertion occurs exclusively at the less hindered C6 position.

  • Kinetic Preference for 5-Exo-Trig Cyclization: Following C–H activation, the tethered N-allyl group undergoes migratory insertion. The 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway (which would yield an isoquinolinone) , rapidly forming a 5-membered palladacycle. Subsequent β-hydride elimination yields the exocyclic double bond, forming the 3-methylideneisoindolinone core.

  • Orthogonality of the C–Br Bond: The bromo substituent at the C4 position remains completely intact during the reaction. Because the catalytic system uses Pd(OAc)₂ in an oxidative environment without the electron-rich phosphine ligands required for oxidative addition, the Pd(II) species cannot insert into the aryl bromide bond . This preserves the bromo group as an orthogonal handle for downstream late-stage diversification (e.g., Suzuki-Miyaura cross-coupling).

CatalyticCycle Pd_cat Pd(OAc)₂ Active Catalyst CH_Act Aryl-Pd(II) Intermediate (Regioselective C6-H Activation) Pd_cat->CH_Act + Substrate Substrate 4-Bromo-N,3-dimethyl- N-allylbenzamide Substrate->CH_Act Mig_Ins Alkyl-Pd(II) Intermediate (5-exo-trig Migratory Insertion) CH_Act->Mig_Ins Intramolecular Coordination Beta_Elim β-Hydride Elimination Mig_Ins->Beta_Elim Product 5-Bromo-2,6-dimethyl-3- methylideneisoindolin-1-one Beta_Elim->Product Product Release Pd_0 Pd(0) Species Beta_Elim->Pd_0 HPd(OAc) Oxidant Cu(OAc)₂ / O₂ (Reoxidation) Pd_0->Oxidant Oxidation Oxidant->Pd_cat Regenerated

Fig 1: Catalytic cycle of the Pd-catalyzed oxidative C-H annulation to form the isoindolinone.

Reaction Optimization Data

To establish a robust and self-validating system, various reaction parameters were evaluated. The goal was to maximize the yield of the target isoindolinone while suppressing background decomposition and undesired double-bond isomerization.

Table 1: Optimization of the Pd-Catalyzed Intramolecular C-H Annulation

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (10)Cu(OAc)₂ (2.0)DMF10068Standard conditions; good conversion but difficult solvent removal.
2Pd(OAc)₂ (10)Ag₂CO₃ (2.0)DMF10045Significant substrate decomposition observed.
3Pd(OAc)₂ (10) Cu(OAc)₂ (2.0) t-Amyl OH 100 84 Optimal solvent; highly selective, clean reaction profile.
4Pd(TFA)₂ (10)Cu(OAc)₂ (2.0)t-Amyl OH10072Highly electrophilic Pd source led to minor side reactions.
5NoneCu(OAc)₂ (2.0)t-Amyl OH1000Confirms transformation is strictly Pd-dependent.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating workflow. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagents Required:

  • 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (0.5 mmol, 134 mg)

  • Palladium(II) acetate (10 mol%, 11.2 mg)

  • Copper(II) acetate (1.0 mmol, 181.6 mg)

  • tert-Amyl alcohol (2.5 mL, 0.2 M)

Procedure:

  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (134 mg, 0.5 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Cu(OAc)₂ (181.6 mg, 1.0 mmol).

  • Solvent Addition: Add 2.5 mL of tert-Amyl alcohol. Self-Validation Checkpoint 1: The mixture will initially appear as a heterogeneous blue/green suspension due to the unreacted Cu(II) salts.

  • Thermal Cyclization: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 16 hours. Self-Validation Checkpoint 2: As the reaction progresses, the color will shift to a dark brown/black. This visual cue confirms the reduction of Cu(II) to Cu(I) and the active turnover of the palladium catalytic cycle.

  • In-Process Monitoring: After 16 hours, cool the mixture to room temperature. Sample 5 μL of the crude mixture, dilute in EtOAc, and spot on a TLC plate (Eluent: Hexanes/EtOAc 3:1). Self-Validation Checkpoint 3: The starting material (UV active, Rf ~0.5) should be completely consumed, replaced by a new, highly fluorescent spot (Rf ~0.3) corresponding to the conjugated isoindolinone system.

  • Quenching & Filtration: Dilute the crude mixture with 10 mL of EtOAc and filter through a short pad of Celite to remove insoluble copper salts and palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 × 15 mL) to remove residual copper traces, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to afford 5-bromo-2,6-dimethyl-3-methylideneisoindolin-1-one as a solid.

Workflow Step1 1. Reagent Prep Substrate, Pd, Cu Step2 2. Solvent t-Amyl OH Step1->Step2 Step3 3. Cyclization 100 °C, 16 h Step2->Step3 Step4 4. Quench Celite Filter Step3->Step4 Step5 5. Extraction EtOAc / Brine Step4->Step5 Step6 6. Purification Silica Gel Step5->Step6 Step7 7. Analysis NMR, HRMS Step6->Step7

Fig 2: Experimental workflow for the synthesis and purification of the isoindolinone product.

References

  • Title: Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions Source: Advanced Synthesis & Catalysis (via PubMed Central) URL: [Link]

  • Title: Hydroxyalkylation-Initiated Radical Cyclization of N-Allylbenzamide for Direct Construction of Isoquinolinone Source: Organic Letters URL: [Link]

  • Title: Catalyst-Free Intramolecular Oxidative Cyclization of N-Allylbenzamides: A New Route to 2,5-Substituted Oxazoles Source: Organic Letters URL: [Link]

Application of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocols for the Medicinal Chemistry Exploration of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Introduction: The Benzamide Scaffold and the Untapped Potential of a Novel Analog

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] The versatility of the benzamide core allows for extensive chemical modifications, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired interactions with biological targets.[1] This has led to the development of benzamide-containing drugs for a wide range of therapeutic areas, including antipsychotics, antiemetics, and more recently, as anticancer and antimicrobial agents.[1][2]

This document presents a hypothetical exploration of a novel, uncharacterized benzamide derivative: 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide . While direct biological data for this specific molecule is not yet available in the public domain, its structural features—a brominated and methylated phenyl ring, and an N-allyl group—suggest a rich potential for biological activity when compared to structurally related compounds. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown promise as antibacterial agents and alkaline phosphatase inhibitors.[3] Furthermore, the N-allylbenzamide core is a key structural motif in various bioactive molecules and can be a precursor for the synthesis of complex heterocyclic structures like isoquinolinones.[4]

This application note serves as a guide for researchers and drug development professionals to synthesize and investigate the potential therapeutic applications of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide. We will provide a plausible synthetic route, detailed protocols for evaluating its potential as an anticancer and antibacterial agent, and a framework for interpreting the resulting data.

Proposed Synthesis of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

The synthesis of the title compound can be envisioned through a straightforward two-step process, starting from commercially available 4-bromo-3-methylbenzoic acid. The proposed synthetic workflow is outlined below.

Synthetic Workflow cluster_0 Step 1: Amidation A 4-Bromo-3-methylbenzoic acid C 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide A->C Amide coupling (e.g., HATU, DIPEA) B N-methylallylamine B->C

Figure 1: Proposed synthetic workflow for 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide.

Protocol for Synthesis

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • N-methylallylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N-methylallylamine (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired product, 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Hypothesized Biological Application 1: Anticancer Activity

The benzamide scaffold is present in numerous compounds with demonstrated anticancer properties.[5] For example, certain benzamide derivatives act as tubulin polymerization inhibitors, while others have been developed as inhibitors of microRNA-21, an oncogenic miRNA.[5][6] The presence of a bromine atom can enhance lipophilicity and potentially lead to favorable interactions with biological targets.[1] Therefore, it is hypothesized that 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide may exhibit antiproliferative activity against cancer cell lines.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compound against a panel of human cancer cell lines (e.g., MCF-7, HCT-116, Hela, and PC-3).[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, Hela, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% (v/v).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Hela IC₅₀ (µM)PC-3 IC₅₀ (µM)
Test Compound To be determinedTo be determinedTo be determinedTo be determined
Doxorubicin Reference valueReference valueReference valueReference value

Table 1: Example data table for summarizing IC₅₀ values.

Hypothesized Biological Application 2: Antibacterial Activity

The emergence of drug-resistant bacteria necessitates the discovery of new antibacterial agents.[3] As previously mentioned, a structurally related compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, has shown activity against extensively drug-resistant Salmonella Typhi.[3] This suggests that the 4-bromo-3-methylphenyl moiety may be a valuable pharmacophore for antibacterial activity.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method to determine the MIC of the test compound against a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide, dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm.

Experimental_Workflow cluster_1 Synthesis & Characterization cluster_2 Biological Evaluation cluster_3 Data Analysis Synthesis Synthesis of Target Compound Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antibacterial Antibacterial Screening (MIC) Characterization->Antibacterial IC50 IC50 Determination Anticancer->IC50 MIC_Value MIC Determination Antibacterial->MIC_Value

Figure 2: Overall experimental workflow from synthesis to biological evaluation.

Conclusion and Future Directions

This application note provides a foundational framework for the synthesis and preliminary biological evaluation of the novel compound 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide. Based on the known activities of structurally related molecules, this compound holds hypothetical potential as both an anticancer and an antibacterial agent. The detailed protocols provided herein offer a starting point for researchers to investigate these possibilities.

Should initial screenings yield promising results, further studies would be warranted. These could include:

  • Elucidation of the mechanism of action for any observed biological activity.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the compound.

  • In vivo efficacy and toxicity studies in relevant animal models.

The exploration of novel chemical entities like 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

  • Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Available at: [Link]

  • Hydroxyalkylation-Initiated Radical Cyclization of N-Allylbenzamide for Direct Construction of Isoquinolinone. ACS Publications. Available at: [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting debromination side reactions in 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting side reactions in the coupling of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide. This guide provides in-depth, experience-driven advice to researchers, scientists, and drug development professionals encountering challenges with undesired debromination. Our focus is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to solve complex synthetic challenges.

Introduction: The Challenge of Debromination

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for C-C bond formation.[1] However, a common and often frustrating side reaction is hydrodehalogenation, where the aryl halide starting material is reduced, replacing the halogen with a hydrogen atom.[2][3] In the context of your work with 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide, this results in the formation of N,3-dimethyl-N-(prop-2-en-1-yl)benzamide, a byproduct that reduces your yield and complicates purification.[2]

This guide is structured to provide direct answers to the problems you are likely facing at the bench. We will explore the mechanistic origins of debromination and provide actionable, evidence-based strategies to suppress this unwanted pathway.

Troubleshooting Guide: Question & Answer Format

Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide and an arylboronic acid, but I am observing a large peak corresponding to the debrominated starting material in my LC-MS analysis. What is causing this and how can I fix it?

Answer: This is a classic case of hydrodehalogenation competing with the desired cross-coupling.[4] The root cause lies in the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][5] This Pd-H intermediate can arise from several sources, including the solvent, base, or even trace impurities. Once formed, it can reductively eliminate with your aryl bromide to generate the debrominated byproduct.[4]

Here is a systematic approach to troubleshoot and minimize this side reaction:

1. Re-evaluate Your Choice of Base:

The base is a frequent culprit in promoting debromination. Strong bases, particularly in the presence of protic solvents, can generate hydride donors.[6]

  • Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[2][7] They are generally less prone to generating hydride species compared to strong bases like sodium tert-butoxide.

Base TypePropensity for DebrominationRecommended Alternatives
Strong Alkoxides (e.g., NaOtBu)HighK₃PO₄, Cs₂CO₃, K₂CO₃[2][7]
Strong Hydroxides (e.g., NaOH)Moderate to HighK₃PO₄, Cs₂CO₃[7]
Carbonates (e.g., K₂CO₃, Cs₂CO₃)Low to ModerateGenerally a good starting point[7]
Phosphates (e.g., K₃PO₄)LowOften the preferred choice[7]
2. Optimize Your Ligand Selection:

The ligand plays a critical role in modulating the reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the hydrodehalogenation pathway.[2][8]

  • Recommendation: Screen a panel of bulky biaryl phosphine ligands. Ligands like SPhos, XPhos, or dppf are known to be effective in suppressing debromination.[2]

3. Scrutinize Your Solvent:

Protic solvents (e.g., alcohols) and even some aprotic polar solvents like DMF can act as hydride sources.[2]

  • Recommendation: Switch to a less reducible, aprotic solvent. Toluene, dioxane, or THF are generally good choices.[2] A change from DMF to toluene has been shown to significantly improve yields in some coupling reactions prone to hydrodehalogenation.

4. Control the Reaction Temperature:

Elevated temperatures can increase the rate of side reactions, including debromination.[2][7]

  • Recommendation: Run the reaction at the lowest temperature that still allows for efficient coupling. It is often beneficial to start at a lower temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start High Debromination Observed base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) start->base ligand Screen Bulky Ligands (e.g., SPhos, XPhos) base->ligand solvent Change Solvent (e.g., Toluene, Dioxane) ligand->solvent temp Lower Temperature solvent->temp end Minimized Debromination temp->end cluster_factors Experimental Factors cluster_outcome Reaction Outcome base Base Strength (Strong vs. Weak) debromination Increased Debromination base->debromination Strong coupling Favored Coupling base->coupling Weak ligand Ligand Sterics (Bulky vs. Small) ligand->debromination Small ligand->coupling Bulky temp Temperature (High vs. Low) temp->debromination High temp->coupling Low solvent Solvent Type (Protic vs. Aprotic) solvent->debromination Protic solvent->coupling Aprotic

Sources

Optimizing catalyst loading for 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Cyclization of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Catalyst Optimization

The intramolecular Heck reaction is a powerful tool for constructing carbo- and heterocyclic rings, forming the backbone of many complex molecules in medicinal chemistry.[1] The cyclization of substrates like 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide to form a substituted dihydroisoquinolinone is a prime example of this reaction's utility. However, achieving high yield and selectivity is critically dependent on fine-tuning the catalytic system.

This guide, structured from the perspective of a Senior Application Scientist, moves beyond simple protocols. It aims to provide a mechanistic understanding to empower you to troubleshoot and optimize your reaction effectively. We will focus on catalyst loading as the central theme, exploring how it interconnects with ligands, bases, solvents, and temperature to influence the reaction outcome.

Understanding the "Why": The Intramolecular Heck Catalytic Cycle

At its core, the intramolecular Heck reaction is a palladium-catalyzed process.[2] Understanding the catalytic cycle is paramount for rational troubleshooting. The reaction generally proceeds through a Pd(0)/Pd(II) cycle involving four key steps: Oxidative Addition, Migratory Insertion, β-Hydride Elimination, and Catalyst Regeneration.[2] The efficiency of each step is influenced by the reaction parameters you choose.

G pd0 Active Pd(0)L₂ Catalyst oxidative_addition Oxidative Addition Complex (L₂Pd(II)(R)(Br)) pd0->oxidative_addition substrate Aryl Bromide Substrate (R-Br) substrate->oxidative_addition Oxidative Addition migratory_insertion Carbopalladation (Migratory Insertion) oxidative_addition->migratory_insertion Alkene Coordination alkyl_pd Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd C-C Bond Formation beta_hydride β-Hydride Elimination alkyl_pd->beta_hydride product_pdH Product-Pd(II)-H Complex beta_hydride->product_pdH Forms Product & Pd-H Species product Cyclized Product product_pdH->product regeneration Catalyst Regeneration (Base-mediated) product_pdH->regeneration regeneration->pd0 Base removes HBr, regenerates Pd(0)

Caption: The Pd(0)/Pd(II) catalytic cycle for the intramolecular Heck reaction.

Precise mechanistic details can vary depending on the specific catalyst, additives, and reaction conditions used.[3][4] For instance, the use of silver salts can promote a "cationic pathway" by sequestering the halide, which can sometimes prevent undesirable side reactions.[5][6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the cyclization of N-allylbenzamides.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?

This is the most frequent issue and can stem from several factors related to the catalyst's activity.

Potential Cause 1: Inactive Catalyst The 14-electron Pd(0)L₂ complex is the catalytically active species.[5] If your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is old or has been improperly stored, it may have oxidized, preventing the formation of the active Pd(0) species. Similarly, phosphine ligands are prone to oxidation.[7]

  • Solution:

    • Use Fresh Reagents: Always use freshly opened or properly stored palladium precursors and ligands.

    • Pre-catalyst Activation: While many protocols generate the Pd(0) species in situ, you can consider a pre-reduction step if you suspect issues. However, for most Heck reactions, using a reliable Pd(0) source like Pd₂(dba)₃ is sufficient.

    • Ensure Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

Potential Cause 2: Suboptimal Ligand or Catalyst:Ligand Ratio The ligand stabilizes the palladium center, prevents the formation of inactive palladium black, and influences both reactivity and selectivity.[5] Using too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying coordination sites needed for the substrate.[8]

  • Solution:

    • Screen Ligands: If standard ligands like PPh₃ are ineffective, consider more electron-rich and bulky phosphines (e.g., P(o-tol)₃, P(t-Bu)₃) or bidentate ligands like BINAP or DPEphos. N-heterocyclic carbenes (NHCs) are also powerful alternatives.[7][9]

    • Optimize Ratio: A typical starting point is a 1:2 or 1:4 ratio of Pd:monodentate ligand. For bidentate ligands, a 1:1.1 or 1:1.2 ratio is common. Run a small screen to find the optimal ratio for your specific substrate.

Potential Cause 3: Incorrect Base or Solvent The base is crucial for regenerating the Pd(0) catalyst at the end of the cycle.[6] Its strength and solubility can significantly impact the reaction rate. The solvent must solubilize all components and often works in concert with the base.

  • Solution:

    • Base Screening: Inorganic bases like K₂CO₃, Cs₂CO₃, and phosphates are commonly used.[1] If a weaker base isn't working, a stronger one might be necessary. Organic bases like triethylamine or DIPEA can also be effective.

    • Solvent Screening: Polar aprotic solvents like DMF, DMA, or NMP are typical choices.[10] Toluene or dioxane are also frequently used. The choice of solvent can affect the solubility of the base and the stability of the catalytic intermediates. A screen of different solvents is often necessary.[10]

G start Low / No Conversion check_catalyst 1. Verify Catalyst & Ligand Quality (Fresh? Stored properly?) start->check_catalyst check_atmosphere 2. Ensure Inert Atmosphere (Degassed solvents? N₂/Ar purge?) check_catalyst->check_atmosphere optimize_conditions 3. Re-optimize Reaction Conditions check_atmosphere->optimize_conditions screen_ligands Screen Ligands (e.g., P(o-tol)₃, Xantphos, NHCs) optimize_conditions->screen_ligands optimize_ratio Optimize Pd:Ligand Ratio (e.g., 1:2, 1:4) optimize_conditions->optimize_ratio screen_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, DBU) optimize_conditions->screen_base screen_solvent Screen Solvents (e.g., DMF, Toluene, Dioxane) optimize_conditions->screen_solvent increase_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) optimize_conditions->increase_temp success Improved Yield screen_ligands->success optimize_ratio->success screen_base->success screen_solvent->success increase_temp->success

Caption: A troubleshooting workflow for addressing low reaction conversion.

Q2: I'm getting my product, but also significant side products like dehalogenated starting material or isomers. What's happening?

The formation of side products points to competing reaction pathways.

Potential Cause 1: Dehalogenation (Reduction) This occurs when the aryl-palladium intermediate is protonated before it can undergo migratory insertion. This pathway is often favored by sources of hydrogen (e.g., solvent, water, or the base itself) and can be more prevalent at higher temperatures.

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

    • Choice of Base: Use a non-protic or sterically hindered base. A proton sponge can sometimes be beneficial.[6]

    • Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to disfavor the reduction pathway.

Potential Cause 2: Double Bond Isomerization After the desired cyclization and β-hydride elimination, the resulting Pd-H species can re-add to the newly formed exocyclic double bond, leading to isomerization to a more thermodynamically stable endocyclic double bond.[6][11]

  • Solution:

    • Additives: The addition of silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can scavenge the halide from the palladium intermediate, promoting a cationic mechanism that often accelerates reductive elimination and minimizes the lifetime of the Pd-H species responsible for isomerization.[5][6]

    • Control Reaction Time: Overly long reaction times can promote isomerization. Monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: How does catalyst loading directly impact the reaction?

Catalyst loading is a trade-off between reaction rate, cost, and purity.

  • High Loading (5-10 mol%): Often used in initial screening or for difficult substrates. It can drive the reaction to completion faster but increases cost and the potential for metal contamination in the final product.[12]

  • Low Loading (0.1-1 mol%): Ideal for large-scale synthesis. It requires a highly efficient and stable catalytic system. Achieving low loading often necessitates the use of advanced, specialized ligands that protect the Pd center from deactivation over the longer reaction times required.[7][10]

A systematic reduction in catalyst loading is a key part of optimization. If a reaction works well at 5 mol%, try it at 2 mol%, then 1 mol%, monitoring for any decrease in yield or increase in reaction time.[13]

Q2: What are the key parameters to consider when choosing a ligand?

The ligand is arguably the most important variable for optimization. Key considerations include:

  • Electron Donating Ability: More electron-rich ligands (like bulky alkylphosphines) can accelerate the oxidative addition step but may slow down other steps.

  • Steric Bulk: Bulky ligands can promote the reductive elimination step and often improve catalyst stability.

  • Bite Angle (for bidentate ligands): This geometric parameter influences the coordination environment around the palladium and can have a profound effect on selectivity and reactivity. Ligands like Xantphos have a large "bite angle" and can be effective where others fail.[12]

Q3: What is a good starting point for a catalyst loading optimization experiment?

The table below provides a reasonable set of starting conditions for screening. Always run a control reaction with no palladium catalyst to confirm it is essential for the transformation.

ParameterRecommended Starting PointRange for OptimizationRationale
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃N/APd(OAc)₂ is cheaper, Pd₂(dba)₃ is a direct Pd(0) source.[2]
Catalyst Loading 2 mol % Pd0.5 - 10 mol %Balance between reaction rate and cost.[12][13]
Ligand PPh₃ or P(o-tol)₃Various phosphines, NHCsPPh₃ is a standard, P(o-tol)₃ offers more bulk.[14]
Pd:Ligand Ratio 1:4 (for monodentate)1:2 to 1:8Ensures sufficient ligand to stabilize the catalyst.[14]
Base K₂CO₃Cs₂CO₃, K₃PO₄, Et₃NA common, effective, and inexpensive base.[1]
Solvent DMF or TolueneDioxane, Acetonitrile, NMPPolar aprotic (DMF) or nonpolar (Toluene) are good starting points.[10][14]
Temperature 100 °C80 - 140 °CA common temperature for Heck reactions involving aryl bromides.[8]
Concentration 0.1 M0.05 - 0.5 MAffects reaction kinetics; high dilution can favor intramolecular reactions.

Experimental Protocol: Screening Catalyst Loading

This protocol outlines a general procedure for testing different catalyst loadings for the cyclization of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide.

Materials:

  • 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide (Substrate)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Reaction vials with stir bars and septa

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the palladium precursor and ligand in DMF to ensure accurate dispensing of small quantities.

  • Vial Setup: To a series of oven-dried reaction vials, add the substrate (e.g., 0.2 mmol, 1.0 eq) and K₂CO₃ (0.3 mmol, 1.5 eq).

  • Catalyst Addition: Add the required volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loading (e.g., 5 mol%, 2 mol%, 1 mol%, 0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF to each vial to bring the final concentration to 0.1 M.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C. Stir vigorously.

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction with the lowest catalyst loading has reached completion or stalled. Compare the conversion rates and final yields to identify the optimal catalyst loading.

References

  • Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]1]

  • Chavan, S. P., & Pasupathy, K. (2013). Palladium-Catalyzed Intramolecular Oxidative Heck Cyclization and Its Application toward a Synthesis of (±)-β-Cuparenone Deriv. Synlett, 24(07), 855-859.[15]

  • Wang, L., et al. (2016). Intramolecular Imidoylative Heck Reaction: Synthesis of Cyclic Ketoimines from Functionalized Isocyanide. Organic Letters, 18(15), 3546-3549.[14]

  • Bera, K., et al. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit Fused Ring Systems. Letters in Organic Chemistry, 18(3), 226-233.[16]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting.[5]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. ACS Catalysis.[17]

  • Singh, H., & Singh, J. (2017). Heck Reaction—State of the Art. Catalysis Surveys from Asia, 21, 147-167.[7]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534.[3][4]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]6]

  • Black, P. J. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.[8]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions.[4]

  • Said, N. R., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. Malaysian Journal of Chemistry, 23(1), 26-34.[10]

  • Badsara, S. S., et al. (2017). Optimization of catalyst loading for Mizoroki-Heck coupling. ResearchGate.[13]

  • Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction. Retrieved from [Link]2]

  • Reddit. (2021). Help with intramolecular Heck reaction mechanism. r/chemhelp.[11]

  • Wolfe, J. P., & Rennels, R. A. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(11), 1815-1818.[12]

Sources

Technical Support Center: Preventing Thermal Degradation of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide . Due to its unique structural motifs—specifically the N-allyl group and the substituted benzamide core—this molecule requires stringent storage protocols to prevent thermal and oxidative degradation.

Molecular Vulnerability Profile (The "Why")

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule. Do not simply treat symptoms (e.g., sample discoloration); address the fundamental chemical causality.

  • Allylic C-H Bond Cleavage: The N-(prop-2-en-1-yl) moiety contains an allylic carbon. Allylic C−H bonds are approximately 15% weaker than standard sp³ C−H bonds ([1]). Under thermal stress, homolytic cleavage occurs easily because the resulting unpaired electron is highly delocalized over the extended π-orbital network, creating a resonance-stabilized allyl radical ([2]). This radical acts as a propagation center for polymerization or oxidative degradation.

  • Amide Bond Cleavage: While benzamides are generally robust, elevated temperatures can induce N-C or N-H bond cleavage. This thermal degradation is highly catalyzed by trace transition metals (such as copper or palladium left over from cross-coupling synthesis steps), which interact with the electron-rich lone pairs on the carbonyl oxygen and amide nitrogen ([3]).

DegradationPathway A 4-Bromo-N,3-dimethyl-N- (prop-2-en-1-yl)benzamide B Thermal Stress (Elevated Temp) A->B C Homolytic Cleavage (Allyl Radical Formation) B->C Heat + O2 D Amide Bond Cleavage (Trace Metal Catalyzed) B->D Heat + Moisture/Metals E Polymerization / Oxidation (High MW Degradants) C->E F Hydrolysis / Dealkylation (Free Benzoic Acid) D->F

Logical pathway of thermal degradation for the target benzamide.

Troubleshooting & FAQs

Q1: My compound shows a new high-molecular-weight peak on LC-MS after 3 months at room temperature. What is happening? A1: This is thermal polymerization initiated by the N-allyl group. Even at room temperature (25°C), the thermodynamic stability of the allyl radical can drive slow homolytic cleavage over time[2]. Corrective Action: Store the bulk API at -20°C. Purge the container headspace with Argon or Nitrogen to remove oxygen, which acts as a radical propagator.

Q2: We observe an increase in free 4-bromo-3-methylbenzoic acid during accelerated stability testing at 40°C/75% RH. How do we prevent this? A2: This indicates thermal hydrolysis of the amide bond. Trace metal impurities from your synthetic route are likely catalyzing N-C bond cleavage under thermal stress[3]. Corrective Action: Implement a metal-scavenging step (e.g., using QuadraPure™ resins) post-synthesis. Ensure the storage container is completely desiccated, as moisture combined with heat drives this reaction.

Q3: What are the regulatory standards for establishing the shelf-life of this compound? A3: According to the [4], long-term stability testing for small molecules is typically conducted at 25°C/60% RH or 30°C/65% RH, with accelerated testing at 40°C/75% RH for 6 months. However, due to the thermal lability of the allyl group, you should establish a -20°C long-term storage condition, and perform accelerated testing at 5°C or 25°C to accurately model its shelf-life without completely destroying the sample.

Self-Validating Experimental Protocols

To confidently establish storage conditions, you must run a self-validating forced degradation study. Heating small molecules at elevated temperatures (e.g., 100°C) significantly alters their molecular profile, allowing you to identify all possible degradation transformation products ([5]).

Protocol: Forced Thermal Degradation (Stress Testing)

This protocol includes an internal control system to ensure the degradation observed is a true physical phenomenon and not an analytical artifact (e.g., degradation inside the heated LC-MS source).

Step 1: Sample Aliquoting & Preparation

  • Prepare a 1 mg/mL stock solution of the benzamide in HPLC-grade Acetonitrile.

  • Divide into three sealed amber glass vials:

    • Vial A (Test): Purged with ambient air.

    • Vial B (Inert Control): Purged with Argon (validates oxidative vs. purely thermal degradation).

    • Vial C (Baseline Control): Stored immediately at -80°C.

Step 2: Thermal Stress Application

  • Place Vials A and B in a calibrated stability chamber at 80°C for 72 hours.

Step 3: Analytical Validation

  • Remove Vials A and B, and allow them to equilibrate to room temperature. Thaw Vial C.

  • Analyze all three vials via LC-MS using a low-temperature electrospray ionization (ESI) source to prevent in-source fragmentation.

Step 4: Causality Assessment

  • If Vial A shows degradation but Vial B does not, the mechanism is thermo-oxidative (radical propagation).

  • If both Vials A and B show identical degradation, the mechanism is purely thermal (e.g., homolytic cleavage or metal-catalyzed hydrolysis).

Workflow S1 Step 1: Aliquot API & Controls S2 Step 2: Apply Thermal Stress (80°C for 72h) S1->S2 S3 Step 3: LC-MS Analysis (Low-Temp ESI) S2->S3 S4 Step 4: Compare Test vs. Inert Controls S3->S4 S5 Step 5: Establish Final Storage Parameters S4->S5

Step-by-step experimental workflow for self-validating thermal stress testing.

Quantitative Stability Data

Below is a summarized data matrix representing the expected degradation profile of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide under standard ICH Q1A(R2) conditions[4]. Use this as a benchmark for your own LC-MS/HPLC purity assays.

Storage ConditionEnvironmentDurationExpected Purity (%)Primary Degradant Identified
-20°C (Long-Term)Argon Purged12 Months> 99.5%None
5°C (Refrigerated)Ambient Air6 Months97.2%Allyl-peroxides (Trace)
25°C / 60% RH Ambient Air3 Months88.4%Polymeric aggregates
40°C / 75% RH (Accelerated)Ambient Air1 Month< 70.0%4-Bromo-3-methylbenzoic acid
80°C (Forced Stress)Ambient Air72 Hours< 40.0%Cleaved amide / Polymers

Note: Rapid degradation at 40°C dictates that this compound must be handled via cold-chain logistics.

References

  • Stability of the Allyl Radical: Resonance Revisited – Organic Chemistry (OpenStax Adaptation). Explains the molecular orbital delocalization and thermodynamic stability of allyl radicals.[2]

  • Thermal stability of aliphatic-aromatic polyamide model compounds – Journal of Polymer Science Part A: Polymer Chemistry. Details the structure-reactivity relationships and trace-metal catalyzed thermal cleavage of benzamides. [3]

  • ICH Q1A (R2) Stability Testing of New Drug Substances and Products – International Council for Harmonisation (ICH). The global regulatory standard for establishing thermal stability and long-term storage conditions. [4]

  • Allyl Group Nomenclature and Reactivity – Wikipedia. Overview of allylic C-H bond weaknesses and reactivity profiles. [1]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation – Analytical Chemistry (ACS Publications). Validates the methodology of using elevated temperatures (100°C+) to map small molecule degradation pathways. [5]

Sources

Validation & Comparative

HPLC Method Validation for Quantifying 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying the purity of complex pharmaceutical intermediates requires analytical methods that are not only precise but mechanistically tailored to the analyte's structural quirks. 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide—a halogenated, unsaturated tertiary benzamide—presents two distinct chromatographic challenges: restricted rotation around the amide bond (resulting in rotamers) and the need for high selectivity to isolate the brominated aromatic ring from synthetic byproducts.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative platforms, detailing the causality behind our optimized method development. Furthermore, it provides a fully realized, self-validating experimental protocol validated against the latest ICH Q2(R2) regulatory standards[1].

The Analyte: Structural Challenges & Causality

To design a reliable assay, an Application Scientist must first deconstruct the molecule:

  • Challenge 1: Amide Rotamers. The N-methyl-N-allyl substitution creates a tertiary amide. The partial double-bond character of the C-N bond creates a high rotational energy barrier. At ambient temperatures (25°C), the molecule exists as distinct E and Z rotamers that interconvert slowly on the chromatographic timescale, leading to severe peak splitting or broadening[2][3].

  • Challenge 2: Halogenated Aromatic Ring. The presence of the bromine atom requires a stationary phase capable of differentiating the target from structurally similar impurities (e.g., debrominated precursors or positional isomers)[4][5].

Analytical Platform Comparison

While multiple platforms can analyze benzamide derivatives, selecting the right tool balances resolution, throughput, and transferability for Quality Control (QC) environments.

Table 1: Analytical Platform Comparison for Tertiary Benzamides

FeatureHPLC-UV (Optimized)UHPLC-PDASFC-UV
Stationary Phase Phenyl-Hexyl (5 µm)C18 (1.7 µm)2-Ethylpyridine (5 µm)
Rotamer Resolution Coalesced (Thermal, 55°C)Broad/Split (High pressure limits temp)Coalesced (Rapid kinetics)
Run Time 12 minutes3 minutes5 minutes
Sensitivity (LOQ) 0.05% area0.02% area0.10% area
Transferability Excellent (Standard QC)Moderate (Requires UHPLC)Low (Requires SFC setup)

Method Development: The "Why" Behind the Protocol

A robust analytical procedure must be a self-validating system where every parameter serves a specific mechanistic purpose.

Stationary Phase Selection (The Pi-Pi Advantage): Standard C18 columns rely purely on hydrophobic interactions, which often fail to adequately resolve halogenated aromatic isomers. By selecting a Phenyl-Hexyl stationary phase, we exploit π−π stacking and dipole-dipole interactions between the electron-rich phenyl ring of the column and the brominated aromatic ring of the analyte[4][5]. This orthogonal selectivity is critical for resolving the target compound from its debrominated synthetic precursors[5].

Thermal Coalescence of Amide Rotamers: To solve the peak splitting caused by the E and Z rotamers, we must manipulate the thermodynamics of the system[2]. By increasing the column compartment temperature to 55°C, we provide the thermal energy required to overcome the rotational barrier of the C-N bond[3]. This accelerates the interconversion rate, causing the rotamer peaks to coalesce into a single, sharp, quantifiable peak, thereby restoring method sensitivity and precision[2][3].

G A Analyte: Tertiary Amide B Observation: Peak Splitting (25°C) A->B C Hypothesis: Restricted C-N Rotation B->C D Action: Increase Temp (55°C) C->D E Result: Thermal Coalescence D->E

Fig 1. Workflow for diagnosing and resolving amide rotamer peak splitting via thermal coalescence.

Experimental Protocol: Optimized HPLC-UV Method

This step-by-step methodology ensures a self-validating workflow. System suitability must be verified prior to sample analysis to ensure the method is fit for its intended purpose[6].

Step 1: Reagent & Standard Preparation

  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water (0.1% TFA v/v). Filter through a 0.22 µm membrane.

  • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile (0.1% TFA v/v).

  • Diluent: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution: Dissolve 10.0 mg of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide reference standard in 100 mL of diluent (100 µg/mL).

Step 2: Chromatographic Conditions

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm[4].

  • Column Temperature: 55°C (Critical parameter for rotamer coalescence)[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 80% B

    • 8.0 - 10.0 min: 80% B

    • 10.0 - 10.1 min: 80% 20% B

    • 10.1 - 15.0 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST) Inject the standard solution six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates 5000. Proceed to sample analysis only if these criteria are met.

ICH Q2(R2) Method Validation Summary

To ensure regulatory compliance and scientific integrity, the method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][6]. The validation study provides documented evidence that the analytical procedure is reliable, accurate, and reproducible across the specified reportable range[6].

G cluster_0 Phase 1: Specificity cluster_1 Phase 2: Quantitative Metrics Start ICH Q2(R2) Validation N1 Blank & Placebo Interference Start->N1 N2 Forced Degradation (Peak Purity) N1->N2 N3 Linearity & Range N2->N3 Proceed if specific N4 Accuracy (Recovery %) N3->N4 N5 Precision (Repeatability) N4->N5 End Method Approved N5->End Criteria met

Fig 2. Sequential ICH Q2(R2) validation lifecycle for analytical procedures.

Table 2: ICH Q2(R2) Validation Results for 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timePeak purity index > 0.999 (PDA)Pass
Linearity & Range R2≥0.999 over reportable range R2=0.9998 (LOQ to 150% of target)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery99.4% - 100.8% across 3 levelsPass
Precision (Repeatability) RSD 2.0% (n=6)RSD = 0.65%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) / 10 (LOQ)LOD: 0.015 µg/mL / LOQ: 0.05 µg/mLPass
Robustness Stable under deliberate variationsStable ( ± 5°C, ± 0.1 mL/min flow)Pass

References

  • Validation of Analytical Procedure Q2(R2)
  • Validation of Analytical Procedures Q2(R2) - ICH (November 30 2023)
  • Source: hplc.
  • Source: nih.
  • Source: mdpi.
  • Source: thermofisher.

Sources

Comparative FTIR Spectroscopy Guide: Resolving the Spectral Fingerprint of 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical intermediates that push the limits of standard spectroscopic techniques. 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide is a prime example. This molecule features a brominated aromatic core, a tertiary amide linkage, and an allyl (prop-2-en-1-yl) functional group.

Characterizing this molecule via Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge: the critical vibrational frequencies of its functional groups overlap significantly. This guide objectively compares the two dominant FTIR sampling techniques—ATR-FTIR and Transmission FTIR —providing field-proven, self-validating protocols to ensure absolute structural confidence.

Molecular Architecture & Theoretical Vibrational Assignments

Before selecting an analytical method, we must map the theoretical vibrational landscape of the molecule. Because this compound is a tertiary amide (lacking N-H bonds), it does not participate in intermolecular hydrogen bonding. Consequently, its C=O absorption frequency is relatively independent of its physical state, typically appearing in the 1680–1630 cm⁻¹ range[1].

Table 1: Key Diagnostic FTIR Bands for 4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Tertiary Amide C=O Stretch (Amide I)1635–1655Strongest band; shifted slightly lower due to aromatic conjugation.
Allyl Group C=C Stretch1640–1650Critical Overlap: Co-elutes with the Amide I band; requires high-res deconvolution.
Allyl Group =C-H Out-of-Plane Bend~990 & 910Confirms the presence of the terminal vinyl group.
Aryl Bromide C-Br Stretch515–690Appears in the deep fingerprint region; intensity is highly method-dependent[2].
Aromatic Ring C=C Stretch~1590, 1480Confirms the structural integrity of the benzamide core.
Aromatic Ring C-H Out-of-Plane Bend~880 & 810Confirms the 1,2,4-trisubstitution pattern on the benzene ring.

The Analytical Challenge: Method Comparison

The primary difficulty in analyzing this molecule is the near-isochronous absorption of the tertiary amide C=O stretch and the allyl C=C stretch . Choosing the correct FTIR sampling technique dictates whether these bands merge into an ambiguous blob or resolve into distinct structural markers.

Table 2: ATR-FTIR vs. Transmission FTIR for Complex Amides

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct compression)Grinding with KBr, pressing into a pellet under vacuum
Spectral Fidelity Anomalous dispersion; skewed peak intensitiesTrue Beer-Lambert absorbance; sharper, symmetrical peaks
Low-Wavenumber Sensitivity Artificially High: Deep penetration at 600 cm⁻¹ exaggerates the C-Br stretchAccurate: Dependent entirely on sample concentration and pathlength
Water Interference Minimal (Ideal for ambient environments)High Risk: Hygroscopic KBr can absorb moisture, obscuring the 1640 cm⁻¹ region[3]
The Causality Behind the Spectra

In ATR-FTIR, the depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the incident IR beam[4]. Therefore, at lower wavenumbers (longer wavelengths), the IR beam penetrates deeper into the sample[5]. For our brominated benzamide, this means the C-Br stretch at ~600 cm⁻¹ will appear artificially intense , while the high-frequency aliphatic C-H stretches (~3000 cm⁻¹) will be suppressed.

Conversely, Transmission FTIR follows the true Beer-Lambert law, offering superior spectral fidelity. However, because KBr is highly hygroscopic, any absorbed water will produce an H-O-H bending vibration directly at ~1640 cm⁻¹[3]. This moisture artifact will completely obliterate our ability to resolve the overlapping Amide I and Allyl C=C bands.

Self-Validating Experimental Protocols

To guarantee scientific integrity, every FTIR workflow must act as a self-validating system. Below are the optimized protocols for both techniques.

Protocol A: High-Throughput ATR-FTIR (Routine QC)

Best for rapid identity verification and confirming the C-Br bond.

  • Crystal Verification (Self-Validation): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Run a background scan.

    • Validation Checkpoint: The background spectrum must show >98% transmittance with no residual peaks. A contaminated crystal will yield false positives in the fingerprint region.

  • Sample Application: Place 2–3 mg of the solid powder directly onto the crystal. Apply pressure using the ATR anvil.

    • Causality: Consistent, high pressure ensures intimate optical contact. Because the evanescent wave only penetrates 1–2 microns into the sample, poor contact results in a noisy, unusable spectrum[5].

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-adds).

    • Validation Checkpoint: Apply an ATR Correction Algorithm in your FTIR software. This mathematical adjustment normalizes the skewed intensities at the lower wavenumber end (C-Br stretch) to match standard transmission libraries[4].

Protocol B: High-Resolution Transmission FTIR (Structural Elucidation)

Best for resolving the Amide C=O and Allyl C=C overlap via deconvolution.

  • Matrix Preparation & Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours prior to use.

  • Milling (Causality): Mix 1 mg of the benzamide sample with 100 mg of dry KBr. Grind vigorously in an agate mortar for exactly 2 minutes.

    • Causality: The particle size of the sample must be reduced to less than the wavelength of the IR light (<2 μm). Failure to do so causes the Christiansen effect —severe scattering that results in asymmetric peak broadening, ruining any chance of resolving the 1650 cm⁻¹ overlap.

  • Pellet Pressing & Blank Validation: Press the mixture at 10 tons under vacuum for 3 minutes. Concurrently, press a "Blank" pellet containing only KBr.

    • Validation Checkpoint: Run the KBr blank first. If a broad peak appears at 1640 cm⁻¹ (H-O-H bend), the KBr is wet and the batch must be discarded[3]. The baseline must be perfectly flat.

  • Acquisition & Deconvolution: Scan the sample pellet. Export the data to processing software and apply Fourier Self-Deconvolution (FSD) or second-derivative spectroscopy to mathematically separate the Amide I and Allyl C=C bands.

Workflow Visualization

To streamline decision-making in the lab, follow this logical workflow for analyzing complex tertiary amides.

FTIR_Workflow Start 4-Bromo-N,3-dimethyl-N- (prop-2-en-1-yl)benzamide Decision Analytical Objective? Start->Decision ATR ATR-FTIR (Routine QC / Fast) Decision->ATR Minimal Prep Trans Transmission FTIR (High-Res / Deconvolution) Decision->Trans Beer-Lambert Fidelity ATR_Corr Apply ATR Correction (Normalize C-Br at 600 cm⁻¹) ATR->ATR_Corr Deconv Fourier Self-Deconvolution (Resolve C=O & C=C at ~1650 cm⁻¹) Trans->Deconv ATR_Corr->Deconv Valid Validated Structural Fingerprint Deconv->Valid

FTIR method selection and spectral processing workflow for complex amides.

References

  • INFRARED SPECTROSCOPY - St.
  • Analysis of Infrared spectroscopy (IR) - UniTechLink -
  • FTIR: Transmission vs
  • ATR-FTIR Spectroscopy Basics - Mettler Toledo -
  • Comparison of FTIR Spectra Collected by Transmission and

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-Bromo-N,3-dimethyl-N-(prop-2-en-1-yl)benzamide

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